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Compound of Interest

Compound Name: Sco-peg3-nhs

Cat. No.: B12375785

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-PEG3-NHS is a bifunctional linker designed for a two-step bioconjugation strategy,
enabling the precise attachment of molecules to proteins, antibodies, or other amine-containing
biomolecules. This linker incorporates three key components:

e Cyclooctyne (SCo): A strained alkyne that serves as a reactive handle for copper-free click
chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]

o Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic three-unit PEG chain that
enhances the solubility of the conjugate and provides spatial separation between the
conjugated molecules, which can reduce steric hindrance.[2][3]

» N-hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary
amines (such as the side chain of lysine residues and the N-terminus of proteins) to form
stable, covalent amide bonds.[4]

This two-step approach offers modularity and precision. First, the NHS ester is used to attach
the SCo-PEG3 moiety to a biomolecule of interest. After purification, the cyclooctyne group is
available for a highly specific and efficient SPAAC reaction with any azide-functionalized
molecule (e.g., a fluorescent dye, biotin, or a therapeutic agent).[5] The bioorthogonal nature of
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the SPAAC reaction ensures that it proceeds with high efficiency under physiological conditions
without interfering with native biological processes.

Chemical Information

Property Value Reference

5,8,11-Trioxa-2-
) azatetradecanedioic acid, 1-(2-
Chemical Name )
cyclooctyn-1-yl) 14-(2,5-dioxo-

1-pyrrolidinyl) ester

Molecular Formula C22H32N209

Molecular Weight 468.50 g/mol

Store at -20°C, sealed and
Storage )
protected from moisture.

Quantitative Data
Table 1: NHS Ester Reaction Parameters
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Parameter

Recommended
Value/Range

Notes References

Reaction pH

7.2-8.5

Optimal balance
between amine
reactivity and
minimizing NHS ester
hydrolysis. A pH of
8.3-8.5 is often a good

starting point.

Compatible Buffers

Phosphate,
Bicarbonate, Borate,
HEPES

Buffers must be free
of primary amines
(e.g., Tris, Glycine)
which compete in the

reaction.

SCo-PEG3-NHS

Solvent

Anhydrous DMSO or
DMF

Prepare stock solution
immediately before
use to minimize

hydrolysis.

Molar Excess
(Linker:Protein)

5- to 20-fold

The optimal ratio
should be determined
empirically. A 20-fold
excess typically
results in a Degree of
Labeling (DOL) of 4-6
for 1IgG antibodies.

Reaction Time

30-60 minutes at
Room Temp. or 2
hours at 4°C

Longer incubation
times may be needed
for dilute protein

solutions.

Quenching Reagent

1 M Tris-HCl or
Glycine (pH 8.0)

Add to a final
concentration of 50-
100 mM to stop the
reaction by consuming
unreacted NHS ester.
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Table 2: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC) Kinetic Data

The rate of the SPAAC reaction is critical for its efficiency, especially at low concentrations. The
reactivity is quantified by the second-order rate constant (kz).

Second-Order
Cyclooctyne

T Azide Reactant Rate Constant Notes References
e
P (kz) (M-s~7)
_ Representative
Simple
) rate for the core
Cyclooctyne Benzyl Azide ~0.11-0.14

reactive group in

(similar to SCo)
SCo-PEG3-NHS.

Bicyclononyne
BCN Benzyl Azide ~1.0 (BCN) offers
faster kinetics.

Dibenzocyclooct
yne
(DIBO/DBCO)

) derivatives are

DIBO Benzyl Azide ~0.3-0.9

commonly used
for their high
reactivity and

stability.

Biarylazacyclooct
ynone (BARAC)
is one of the
BARAC Benzyl Azide ~34 fastest
cyclooctynes but
can have lower

stability.

Experimental Protocols
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The overall process involves two main stages: first, modifying the protein with the SCo-PEG3-
NHS linker, and second, performing the SPAAC "click” reaction with an azide-modified

molecule.

Stage 1: NHS Ester Conjugation

1. Prepare Biomolecule 2. Dissolve SCo-PEG3-NHS
(e.g., Antibody in Amine-Free Buffer) (in anhydrous DMSO)

Y

. | 3. Conjugation Reaction
o (pH 8.3, RT, 1 hr)

Y

4. Quench Reaction
(Add Tris Bulffer)

Stage 2: SPAAC Reaction

Y
5. Purify SCo-labeled Biomolecule 6. Prepare Azide-Molecule
(e.g., Desalting Column) (e.g., Azide-Fluorophore)

SCo-labeled Biomolecule

Y Y

7. Click Reaction
(Mix SCo-Biomolecule and Azide-Molecule)

8. Incubate
(RT, 1-2 hrs)

Y

9. Purify Final Conjugate
(e.g., SEC/HPLC)
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Click to download full resolution via product page

Caption: General two-stage workflow for bioconjugation using SCo-PEG3-NHS.

Protocol 1: Modification of an Antibody with SCo-PEG3-
NHS (Stage 1)

This protocol describes the initial labeling of a primary amine-containing protein, such as an
antibody, with the SCo-PEG3-NHS linker.

A. Materials

e Antibody (or other protein) of interest

¢ SCo0-PEG3-NHS (store at -20°C with desiccant)

o Anhydrous dimethyl sulfoxide (DMSO)

o Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3
e Quenching Buffer: 1 M Tris-HCI, pH 8.0

o Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or
dialysis cassettes

B. Antibody Preparation

o Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine
will interfere with the reaction.

« If necessary, perform a buffer exchange into the Reaction Buffer using a spin desalting
column or dialysis.

o Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations generally lead to
better labeling efficiency.

C. Conjugation Reaction
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o Equilibrate the vial of SCo-PEG3-NHS to room temperature before opening to prevent
moisture condensation.

e Immediately before use, prepare a 10 mM stock solution of SCo-PEG3-NHS in anhydrous
DMSO. For example, dissolve ~4.7 mg in 1 mL of DMSO. Do not store the stock solution.

e Calculate the volume of SCo-PEG3-NHS stock solution needed for a 10- to 20-fold molar
excess relative to the antibody.

» While gently vortexing, add the calculated volume of the SCo-PEG3-NHS stock solution to
the antibody solution. The final concentration of DMSO should not exceed 10% of the total
reaction volume.

 Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

D. Quenching and Purification

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
e Incubate for 15-30 minutes at room temperature.

» Remove the excess, unreacted SCo-PEG3-NHS linker and byproducts by purifying the SCo-
labeled antibody using a spin desalting column equilibrated with a suitable storage buffer
(e.qg., PBS, pH 7.4). Follow the manufacturer's instructions for the column.

o The purified SCo-labeled antibody is now ready for the SPAAC reaction or can be stored
according to standard antibody storage conditions.

Protocol 2: SPAAC Reaction with an Azide-Modified
Molecule (Stage 2)

This protocol describes the "click” reaction between the SCo-labeled antibody (from Protocol 1)
and a molecule functionalized with an azide group.

A. Materials

» Purified SCo-labeled antibody (from Protocol 1)
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e Azide-functionalized molecule of interest (e.g., Azide-PEG4-Fluorophore, Azide-Biotin)
» Reaction Buffer (e.g., PBS, pH 7.4)

 Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

B. SPAAC Reaction

e Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g.,
DMSO or water).

 In areaction tube, combine the SCo-labeled antibody with the azide-functionalized molecule.
A 2- to 10-fold molar excess of the azide molecule over the antibody is a common starting
point. The optimal ratio may need to be determined empirically.

« If necessary, adjust the final volume with the Reaction Buffer.

 Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction is
often complete within 1-2 hours due to the favorable kinetics of SPAAC.

C. Purification

» Purify the final antibody conjugate to remove the excess azide-functionalized molecule and
any reaction byproducts.

o Size-Exclusion Chromatography (SEC) is a suitable method for separating the larger
antibody conjugate from the smaller, unreacted azide molecule.

» Collect the fractions corresponding to the purified antibody conjugate.

» Confirm the success of the conjugation and determine the final concentration and Degree of
Labeling (DOL) using UV-Vis spectrophotometry, if the azide-molecule has a distinct
absorbance.

Application Example: Pre-targeted Labeling of Cell
Surface Receptors
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A powerful application of the SCo-PEG3-NHS linker is in pre-targeted cell labeling and imaging.
In this strategy, an antibody specific to a cell surface receptor (e.g., EGFR on cancer cells) is
first labeled with the SCo-PEGS linker. This antibody is administered and allowed to bind to its
target on the cells. After unbound antibody is cleared from circulation, a small, azide-
functionalized imaging agent (e.g., an azide-fluorophore) is administered. This agent rapidly
“clicks" to the SCo-functionalized antibody already localized at the target site, leading to a high
signal-to-background ratio.

Step 1: Pre-targeting Step 2: Click Reaction & Imaging

Incubate (24-72h)

Inject SCo-labeled Antibody binds to High Tumor-to-Blood Ratio Achieved (Injecl Azide-Fluorophore SPAAC ‘Click’ Reaction Image Tumor Signal
(anti—EGFR Antibody (EGFR on tumor cells u?goﬂizrf\:fizc?;y K (small molecule) occurs at tumor site (e.g., Fluorescence Imaging)

Click to download full resolution via product page

Caption: Workflow for pre-targeted tumor cell imaging using SPAAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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